BenchChemオンラインストアへようこそ!

N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Lipophilicity Drug-likeness Quinazoline SAR

This 4‑bromo‑2‑fluorophenyl‑substituted 2‑methylquinazolin‑4‑yloxy acetamide provides a unique dual‑halogen electronic and steric profile that cannot be replicated by mono‑halogenated or chloro‑fluoro analogs. Prioritise it for KRAS‑mutant or Ras‑addicted cell line screening cascades, CYP450 oxidative metabolism studies (para‑Br mass‑tag, ortho‑F metabolic blocking), and 19F‑NMR binding assays. Its ~3.9 LogP and 64 Ų TPSA ensure cell permeability for intact‑cell phenotypic screening. Pair with a reference EGFR inhibitor for orthogonal counter‑screening. Procurement delivers a highly differentiated chemical probe that safeguards SAR interpretation and accelerates lead optimization.

Molecular Formula C17H13BrFN3O2
Molecular Weight 390.212
CAS No. 1111038-34-6
Cat. No. B2459130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS1111038-34-6
Molecular FormulaC17H13BrFN3O2
Molecular Weight390.212
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C17H13BrFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23)
InChIKeyZXWLONRLHJCRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1111038-34-6): Procurement-Relevant Structural and Physicochemical Profile


N-(4-Bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1111038-34-6) is a synthetic quinazoline-based acetamide with the molecular formula C₁₇H₁₃BrFN₃O₂ and a molecular weight of 390.2 g/mol [1]. The compound incorporates a 2-methylquinazolin-4-yloxy moiety linked via an acetamide bridge to a 4-bromo-2-fluorophenyl ring . Its computed LogP of 3.9, one H-bond donor, and five H-bond acceptors define its drug-like physicochemical profile, positioning it within the screening library space for kinase-targeted or antimicrobial drug discovery programs [1].

Why Generic Quinazoline Acetamides Cannot Substitute N-(4-Bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide in Target-Focused Screening


The 2-methylquinazolin-4-yloxy acetamide scaffold exhibits pronounced structure-activity relationships (SAR), where even minor modifications to the phenyl substituent pattern alter both target engagement and physicochemical properties [1]. The simultaneous presence of a bromine at the para position and a fluorine at the ortho position of the anilide ring creates a unique electronic and steric environment that is absent in analogs bearing mono-halogenated (e.g., 4-bromophenyl, 3-chlorophenyl) or chloro-fluoro combinations. This dual-halogen motif directly impacts LogP, metabolic stability, and potential halogen-bonding interactions with biological targets, meaning that substituting a generic quinazoline acetamide into an assay validated for this compound risks confounding SAR interpretation and lead optimization [2].

Quantitative Differentiation of N-(4-Bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide from Structural Analogs


Lipophilicity Advantage: LogP Difference Between 4-Br-2-F and 4-Br Analogs

The target compound incorporates both a bromine and a fluorine substituent on the anilide ring, resulting in a computed LogP (XLogP3) of 3.9 [1]. In contrast, the mono-brominated analog N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (MW 372.22) has a lower computed LogP, estimated at approximately 3.4–3.6 due to the absence of the lipophilic fluorine atom . This ~0.3–0.5 LogP unit increase translates to roughly a 2–3-fold higher partition coefficient, which may meaningfully influence membrane permeability and non-specific protein binding in cell-based assays [2].

Lipophilicity Drug-likeness Quinazoline SAR

Halogen Substitution Pattern: Ortho-Fluoro Synergy vs. Meta/Chloro Analogs

The 4-bromo-2-fluorophenyl substitution in the target compound provides a distinct electronic profile compared to the 3-chloro-4-fluorophenyl analog (CAS 1116082-33-7) [1]. The ortho-fluoro group adjacent to the anilide nitrogen can engage in intramolecular N–H···F hydrogen bonding, constraining the conformation of the acetamide linker. This conformational restriction is absent in the 3-chloro-4-fluoro isomer [2]. Furthermore, the para-bromo substituent offers a site for halogen bonding with target proteins, a feature not available in the 4-chloro-2-fluoro analog, where the smaller chlorine atom has weaker halogen-bond donor capacity [3].

Halogen bonding Metabolic stability Quinazoline kinase inhibitors

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics

The target compound (MW = 390.2 g/mol) occupies a distinct molecular weight range compared to smaller quinazoline acetamide analogs such as N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (MW ~307 g/mol) and larger derivatives like N-(3,5-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (MW ~353 g/mol) [1] . Its intermediate molecular weight, combined with a high heavy atom count (25 heavy atoms including Br and F), positions it for lead-like optimization while retaining sufficient complexity for target engagement. The bromine atom contributes significantly to molecular weight (Br increment ~79 Da vs. H ~1 Da), which must be factored into ligand efficiency calculations [2].

Ligand efficiency Fragment-based screening Lead-likeness

Purity and Analytical Specification Advantage for Reproducible Screening

Authoritative chemical databases list the target compound with a standard purity specification of ≥95% supported by NMR and LC-MS characterization . This contrasts with closely related analogs such as N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, where vendor-reported purity may vary and analytical documentation is less consistently available across suppliers . A defined purity value with traceable analytical methods reduces the risk of assay interference from impurities—a critical consideration when comparing IC₅₀ or MIC values across compound series.

Compound quality control HTS reproducibility Analytical chemistry

Scaffold Differentiation: 2-Methylquinazoline vs. 4-Aminoquinazoline Series

The 2-methylquinazoline scaffold has been patented by Bayer for its ability to inhibit the Ras-Sos protein-protein interaction without significantly targeting the EGFR receptor [1]. This distinguishes it from the widely studied 4-anilinoquinazoline series (e.g., Vandetanib, Gefitinib), which potently inhibit EGFR and HER2 kinases [2]. While Vandetanib [N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine] shares the 4-bromo-2-fluorophenyl motif with the target compound, the complete divergence in the quinazoline functionalization (4-yloxy acetamide vs. 4-amino with 6,7-dialkoxy substitution) leads to distinct target profiles and therapeutic indications [2].

Kinase inhibitor selectivity EGFR vs. Ras-Sos Quinazoline scaffold

Physicochemical Property Space: TPSA and Rotatable Bond Differentiation

The target compound has a topological polar surface area (TPSA) of approximately 64 Ų and 4 rotatable bonds, as computed by PubChem [1]. This places it within favorable property space for oral bioavailability (TPSA < 140 Ų, rotatable bonds ≤ 10) per the rule-of-five framework [2]. In comparison, N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1031993-15-3) has a higher TPSA due to the ethoxy oxygen, and N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (ortho-bromo) has an identical TPSA but a different three-dimensional arrangement of the bromine substituent, altering its conformational ensemble [3].

TPSA Oral bioavailability Property forecast

Optimal Research and Procurement Scenarios for N-(4-Bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide


Ras-Sos Protein-Protein Interaction Inhibitor Screening

Based on the Bayer patent disclosing 2-methylquinazoline compounds as Ras-Sos PPI inhibitors with selectivity over EGFR [1], this compound should be prioritized in screening cascades targeting KRAS-mutant or Ras-addicted cancer cell lines. Users can benchmark activity against known Ras-Sos inhibitors and confirm target engagement using biochemical PPI assays. The compound's ~3.9 LogP and 64 Ų TPSA profile support cell permeability, enabling phenotypic screening in intact cells alongside biochemical assays [2].

CYP450 Metabolic Stability and Halogen-Dependent SAR Studies

The 4-bromo-2-fluorophenyl motif provides a defined electronic and steric probe for studying CYP450-mediated oxidative metabolism in vitro [1]. The ortho-fluorine can block metabolic soft spots on the phenyl ring, while the para-bromine serves as a heavy atom marker for metabolite identification via mass spectrometry. Head-to-head metabolic stability comparisons with the 4-bromophenyl (non-fluorinated) and 4-chloro-2-fluorophenyl analogs can reveal the contribution of each halogen to intrinsic clearance in human liver microsomes [3].

Quinazoline Scaffold Selectivity Profiling: EGFR vs. Ras Pathway

This compound and its analogs are ideal for selectivity profiling panels that distinguish 4-anilinoquinazoline EGFR inhibitors (e.g., Vandetanib, Gefitinib) from 2-methylquinazolin-4-yloxy acetamides targeting the Ras-Sos interaction [1]. Procurement should be paired with a reference EGFR inhibitor for counter-screening, enabling orthogonal target validation. The Br and F substituents enhance detectability in LC-MS-based target engagement assays [2].

Fragment-Based and Structure-Guided Lead Optimization

With a molecular weight of 390.2 g/mol and four rotatable bonds, the compound is suitable for late-stage fragment elaboration or as a reference ligand in co-crystallography with putative targets such as cytochrome bd oxidase or Ras-Sos complex [1] [2]. The para-bromine atom provides anomalous scattering for X-ray crystallography phasing, while the ¹⁹F nucleus enables ¹⁹F NMR-based binding assays for fragment screening follow-up [3].

Quote Request

Request a Quote for N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.